alpha-((3,5-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride
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Overview
Description
Alpha-((3,5-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((3,5-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with a suitable alkylating agent to form the intermediate 3,5-dimethylphenoxy compound. This intermediate is then reacted with 2,2,5,5-tetramethyl-1-pyrrolidineethanol under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Alpha-((3,5-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Alpha-((3,5-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which alpha-((3,5-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
- 5-[(3,5-Dimethylphenoxy)methyl]-2-oxazolidinone
Uniqueness
Alpha-((3,5-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride is unique due to its specific structural features, such as the presence of both the phenoxy and pyrrolidine groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
41456-92-2 |
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Molecular Formula |
C19H32ClNO2 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-14-9-15(2)11-17(10-14)22-13-16(21)12-20-18(3,4)7-8-19(20,5)6;/h9-11,16,21H,7-8,12-13H2,1-6H3;1H |
InChI Key |
IJTWKOCXMLSVID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2C(CCC2(C)C)(C)C)O)C.Cl |
Origin of Product |
United States |
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